chemical structure and properties of 4-Bromo-2-(trifluoromethyl)nicotinic acid
chemical structure and properties of 4-Bromo-2-(trifluoromethyl)nicotinic acid
This guide provides a comprehensive technical overview of 4-Bromo-2-(trifluoromethyl)nicotinic acid, a key building block in modern medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, and explore its potential applications in the development of novel therapeutic agents.
Introduction: The Significance of Fluorinated Nicotinic Acids
The introduction of fluorine-containing substituents, such as the trifluoromethyl group, into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Nicotinic acid and its derivatives are well-established pharmacophores with a wide range of biological activities.[3] The strategic combination of a trifluoromethyl group and a bromine atom on the nicotinic acid scaffold, as seen in 4-Bromo-2-(trifluoromethyl)nicotinic acid, creates a versatile platform for the synthesis of novel compounds with potentially enhanced therapeutic properties.[1][4]
Molecular Structure and Identification
4-Bromo-2-(trifluoromethyl)nicotinic acid possesses a pyridine ring substituted with a carboxylic acid group at the 3-position, a bromine atom at the 4-position, and a trifluoromethyl group at the 2-position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 4-Bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
| CAS Number | 175277-69-1 |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol |
| Canonical SMILES | C1=C(C(=NC=C1Br)C(F)(F)F)C(=O)O |
| InChI Key | FZJHQVSDPNSJRV-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 4-Bromo-2-(trifluoromethyl)nicotinic acid are crucial for its handling, reactivity, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 146-148 °C | [5][6] |
| Boiling Point | 290.4±40.0 °C (Predicted) | [5] |
| Density | 1.484±0.06 g/cm³ (Predicted) | [5] |
| pKa | 2.50±0.36 (Predicted) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Synthesis and Reactivity
A likely two-step synthesis would involve the preparation of the precursor, 4-bromo-2-(trifluoromethyl)pyridine, followed by its oxidation to the desired nicotinic acid.
Proposed Synthesis of 4-Bromo-2-(trifluoromethyl)pyridine
The synthesis of the key intermediate, 4-bromo-2-(trifluoromethyl)pyridine, can be approached through several established methods for the construction of trifluoromethylated pyridine rings.[7] One common strategy involves the cyclocondensation of a trifluoromethyl-containing building block.[9]
Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)pyridine (Proposed)
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Step 1: Synthesis of a suitable precursor. This could involve the synthesis of a substituted pyridine ring with the trifluoromethyl group already in place, followed by a bromination step. Alternatively, a brominated pyridine precursor could be trifluoromethylated.
-
Step 2: Bromination or Trifluoromethylation. Depending on the chosen route, this step would involve a regioselective bromination or trifluoromethylation reaction. Direct bromination of 2-(trifluoromethyl)pyridine can be challenging due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the ring towards electrophilic substitution.[10] Therefore, a more common approach is to start with a pre-functionalized pyridine ring.
Oxidation to 4-Bromo-2-(trifluoromethyl)nicotinic acid
The final step in the proposed synthesis is the oxidation of the methyl group at the 3-position of a suitable precursor, or more likely, the direct oxidation of a precursor like 4-bromo-2-(trifluoromethyl)pyridine to the carboxylic acid. The oxidation of alkylpyridines to their corresponding carboxylic acids is a well-established transformation.[11]
Experimental Protocol: Oxidation of 4-Bromo-2-(trifluoromethyl)pyridine (Proposed)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-(trifluoromethyl)pyridine in a suitable solvent, such as a mixture of water and an organic co-solvent.
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Addition of Oxidizing Agent: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a mixture of a cobalt catalyst with an oxygen source, portion-wise to the reaction mixture.[11] The reaction is typically heated to reflux to drive it to completion.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then filtered to remove manganese dioxide.
-
Purification: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Bromo-2-(trifluoromethyl)nicotinic acid.
Caption: Analytical techniques for the characterization of 4-Bromo-2-(trifluoromethyl)nicotinic acid.
Applications in Drug Discovery and Medicinal Chemistry
4-Bromo-2-(trifluoromethyl)nicotinic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—the carboxylic acid, the bromine atom, and the trifluoromethyl group—provides multiple points for chemical modification.
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Carboxylic Acid: Can be converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships and the modulation of physicochemical properties. [12]* Bromine Atom: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents to the pyridine ring. [12]* Trifluoromethyl Group: As previously mentioned, this group can enhance metabolic stability and binding affinity. [1][2] Derivatives of trifluoromethyl-substituted nicotinic acids have been investigated for a range of biological activities, including as anti-inflammatory agents and for their role in cardiovascular and neurodegenerative diseases. [3]The specific substitution pattern of 4-Bromo-2-(trifluoromethyl)nicotinic acid makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. [1][4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-2-(trifluoromethyl)nicotinic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on related compounds, it may be an irritant to the skin, eyes, and respiratory system. [4]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
4-Bromo-2-(trifluoromethyl)nicotinic acid is a highly functionalized building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive carboxylic acid, a versatile bromine handle for cross-coupling, and a metabolically robust trifluoromethyl group makes it an ideal starting material for the synthesis of novel and diverse molecular scaffolds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
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